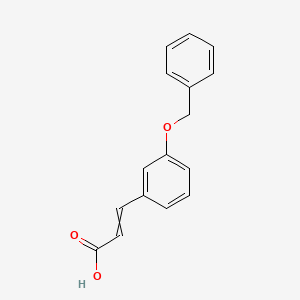

3-(Benzyloxy)cinnamic acid

説明

3-(Benzyloxy)cinnamic acid is a cinnamic acid derivative characterized by a benzyloxy (-O-CH₂-C₆H₅) group at the 3-position of the benzene ring. Cinnamic acids are aromatic compounds with a propenoic acid side chain (C₆H₅-CH=CH-COOH), widely studied for their biological activities, including antioxidant, anti-inflammatory, and gastroprotective effects .

Synthesis typically involves Williamson ether synthesis, where benzyl bromide reacts with a hydroxycinnamic acid precursor (e.g., 3-hydroxycinnamic acid) to form the benzyl ether, followed by hydrolysis to yield the free acid . This method mirrors the synthesis of structurally related compounds like 3-(benzyloxy)benzoic acid, albeit with a cinnamic acid backbone .

特性

IUPAC Name |

3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMOWGZEBJKDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cinnamic acid typically involves the reaction of 3-(benzyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium ethoxide or potassium carbonate

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

3-(Benzyloxy)cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of different functional groups at the benzyloxy or phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated benzyloxyphenyl derivatives.

科学的研究の応用

Biological Activities

1.1 Antimicrobial Properties

3-(Benzyloxy)cinnamic acid has shown significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating that it possesses superior antibacterial properties compared to traditional antibiotics . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

1.2 Anticancer Effects

Research indicates that 3-(benzyloxy)cinnamic acid exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by modulating key signaling pathways involved in cell survival and apoptosis . Notably, it was found to suppress the migration and invasion of cancer cells, indicating its potential as an antimetastatic agent.

1.3 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for managing cognitive decline associated with Alzheimer's . Additionally, derivatives of 3-(benzyloxy)cinnamic acid have demonstrated the ability to prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

Case Studies

Comparative Effectiveness

In comparison with other cinnamic acid derivatives, 3-(benzyloxy)cinnamic acid stands out due to its balanced profile of biological activities:

- Antimicrobial Efficacy : More effective than standard antibiotics against certain strains.

- Anticancer Potency : Comparable or superior to established chemotherapeutic agents in specific cancer types.

- Neuroprotective Capability : Shows enhanced efficacy over traditional AChE inhibitors used in Alzheimer’s treatment.

作用機序

The mechanism of action of 3-(Benzyloxy)cinnamic acid involves its interaction with specific molecular targets and pathways. It may act by:

Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Modulating signaling pathways: Such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its antioxidant properties.

類似化合物との比較

Comparison with Similar Cinnamic Acid Derivatives

Structural and Functional Group Variations

Cinnamic acid derivatives differ in substituent type, position, and electronic properties. Key examples include:

Physicochemical Properties

| Property | 3-(Benzyloxy)cinnamic Acid | 3,4-Dihydroxycinnamic Acid | p-Methoxycinnamic Acid |

|---|---|---|---|

| Molecular Weight | ~284.3 g/mol | 180.16 g/mol | 178.18 g/mol |

| LogP (Predicted) | ~3.2 | 1.5 | 2.1 |

| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Moderate in ethanol |

生物活性

3-(Benzyloxy)cinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimalarial, and anticancer activities, supported by relevant studies and data.

Chemical Structure

3-(Benzyloxy)cinnamic acid is characterized by the presence of a benzyloxy group attached to the cinnamic acid backbone. Its molecular structure can be represented as follows:

1. Antioxidant Activity

Numerous studies have indicated that cinnamic acid derivatives exhibit significant antioxidant properties. For example, a comparative study on various cinnamic acid derivatives showed that compounds with amide and ester functionalities demonstrated potent DPPH free radical scavenging activity. Specifically, 3-(benzyloxy)cinnamic acid was noted for its ability to inhibit oxidative stress markers, which is crucial in preventing cellular damage associated with various diseases .

2. Antimalarial Activity

Research has highlighted the potential of 3-(benzyloxy)cinnamic acid in combating malaria. A study evaluating the antiplasmodial effects of several cinnamic acid derivatives found that certain compounds exhibited notable activity against Plasmodium falciparum. The compound was tested in vitro against malaria parasites with promising results, suggesting its potential as a lead compound for further development .

Table 1: Antimalarial Activity of Cinnamic Acid Derivatives

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 3-(Benzyloxy)cinnamic acid | 0.36 | |

| Artemisinin | 0.17 | Control |

| Dihydroartemisinin | 0.5 | Control |

3. Anticancer Activity

The anticancer properties of 3-(benzyloxy)cinnamic acid have also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of metastasis. For instance, specific derivatives were found to suppress B16-F10 melanoma cell migration significantly .

Case Study: Inhibition of B16-F10 Melanoma Cells

In a controlled study, different concentrations of 3-(benzyloxy)cinnamic acid were applied to B16-F10 cells:

- Concentration : 12.5 µM led to a 25% reduction in cell migration.

- Concentration : 25 µM resulted in a 20.6% reduction.

- Concentration : 50 µM caused a significant decrease of 93.1% in cell migration compared to controls.

This indicates that higher concentrations correlate with increased efficacy in inhibiting cancer cell mobility and growth .

The biological activities of 3-(benzyloxy)cinnamic acid can be attributed to several mechanisms:

- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress.

- Inhibition of Enzymes : Cinnamic acid derivatives often inhibit key enzymes involved in disease progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cancer cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。